molecular formula C25H17NO5S B2931012 3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 610760-28-6

3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Katalognummer B2931012
CAS-Nummer: 610760-28-6
Molekulargewicht: 443.47
InChI-Schlüssel: BTJSWJKVBDRACQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate, also known as BMBC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

This compound has been utilized in the synthesis of quinazolin-4(3H)-ones , which are recognized for their potent antibacterial properties . These derivatives have been tested against a variety of Gram-positive and Gram-negative bacteria, showing significant activity, which can be attributed to the structural and substituent effects of the benzothiazole moiety.

Antitumor Activity

The benzothiazole and chromen-7-yl groups are part of a scaffold that is often associated with antitumor drugs, mainly acting as inhibitors of tyrosine kinase receptors . These receptors are overexpressed in several types of cancers, including breast, ovarian, colon, and prostate cancers. Therefore, derivatives of this compound could potentially serve as anti-invasive agents with activity against solid tumors, metastatic bone disease, and leukemia.

QSAR Modeling

The compound has been used in quantitative structure-activity relationship (QSAR) modeling to predict the antibacterial efficacy of synthesized derivatives . QSAR models help in understanding the contribution of molecular structure to the antibacterial activity, which is crucial for designing new drugs with enhanced efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted with derivatives of this compound to evaluate their binding affinities and interactions with biological targets . These studies are essential for drug discovery, as they provide insights into the potential efficacy of compounds as therapeutic agents.

Antioxidant Properties

Some derivatives of this compound have shown significant antioxidant activity, which is measured by their ability to scavenge free radicals . Antioxidants are important for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Applications

Due to the presence of the benzothiazole moiety, derivatives of this compound may exhibit anti-inflammatory properties . Anti-inflammatory agents are crucial in the treatment of chronic diseases like arthritis and may also play a role in cancer prevention.

Pharmacodynamic Versatility

The compound’s structure is related to quinazoline derivatives, which have a broad spectrum of pharmaceutical activity profiles. These activities include sedative, analgesic, antidiabetic, and anti-inflammatory effects . This versatility makes it a valuable compound for further research and development in various therapeutic areas.

Synthesis of Novel Heterocyclic Compounds

The compound serves as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities . Heterocyclic chemistry is a rich field for the discovery of new drugs, and the compound’s structure provides a versatile starting point for the creation of diverse bioactive molecules.

Eigenschaften

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO5S/c1-14-22(24-26-19-5-3-4-6-21(19)32-24)23(27)18-12-11-17(13-20(18)30-14)31-25(28)15-7-9-16(29-2)10-8-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJSWJKVBDRACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.